1-Fluoro-2-isocyano-4-methylbenzene 1-Fluoro-2-isocyano-4-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436924
InChI: InChI=1S/C8H6FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H3
SMILES: CC1=CC(=C(C=C1)F)[N+]#[C-]
Molecular Formula: C8H6FN
Molecular Weight: 135.14 g/mol

1-Fluoro-2-isocyano-4-methylbenzene

CAS No.:

Cat. No.: VC13436924

Molecular Formula: C8H6FN

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-isocyano-4-methylbenzene -

Specification

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
IUPAC Name 1-fluoro-2-isocyano-4-methylbenzene
Standard InChI InChI=1S/C8H6FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H3
Standard InChI Key IPSVNENQZSFGCV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)[N+]#[C-]
Canonical SMILES CC1=CC(=C(C=C1)F)[N+]#[C-]

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure consists of a benzene core with three distinct substituents:

  • Fluorine at position 1, introducing electron-withdrawing effects that polarize the aromatic ring.

  • Isocyano group (-NC) at position 2, a linear functional group known for its strong σ-donor and weak π-acceptor properties in coordination complexes .

  • Methyl group at position 4, providing steric bulk and moderate electron-donating effects through hyperconjugation.

The interplay of these groups creates a spatially and electronically asymmetric environment, which can direct regioselective reactions such as cycloadditions or metal coordination .

Synthesis and Manufacturing

General Isocyanide Synthesis

Aryl isocyanides are commonly synthesized via dehydration of formamides using reagents such as phosphorus oxychloride (POCl3\text{POCl}_3) or phosgene derivatives. A representative procedure involves:

  • Formamide Preparation: Reacting 2-amino-4-methyl-1-fluorobenzene with formic acid or formylating agents to yield NN-(2-fluoro-4-methylphenyl)formamide.

  • Dehydration: Treating the formamide with POCl3\text{POCl}_3 in the presence of a base (e.g., triethylamine) at low temperatures (-10°C to 0°C) . For example, a scaled procedure from the literature describes dissolving the formamide in dichloromethane (2 M), adding triethylamine (5 equiv), and dropwise POCl3\text{POCl}_3 (1 equiv) at 0°C, followed by stirring for 5–10 minutes .

  • Purification: Chromatographic separation on silica gel using gradients of dichloromethane in diethyl ether .

Challenges and Optimizations

Synthetic hurdles include the instability of isocyanides toward moisture and heat. For instance, attempts to synthesize 1-fluoro-4-(isocyano(tosyl)methyl)benzene faced failures during dehydration steps, necessitating alternative solvents like tetrahydrofuran (THF) or optimized base choices (e.g., DBU over tt-butylamine) . Scaling reactions to 100 mmol requires careful temperature control to prevent side reactions such as polymerization .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 150°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, THF) but poorly soluble in water or alcohols due to the hydrophobic methyl group .

  • LogP: Estimated at 2.5–3.0, indicating moderate lipophilicity suitable for organic synthesis.

Reactivity Profile

  • Cycloadditions: Participates in [4+1] cycloadditions with dienes to form pyrrole derivatives, a reaction leveraged in the synthesis of heterocycles .

  • Metal Coordination: Acts as a ligand for transition metals (e.g., iron, palladium), forming complexes used in catalysis. For example, iron-pentakis(isocyanide) complexes exhibit catalytic activity in cross-coupling reactions .

  • Nucleophilic Attack: The isocyanide carbon is susceptible to nucleophilic addition, enabling the construction of imidazoles and other nitrogen-containing heterocycles .

Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

The compound serves as a key component in Ugi and Passerini reactions, facilitating the one-pot synthesis of peptidomimetics and macrocycles. For instance, reacting it with aldehydes, amines, and carboxylic acids yields α-acyloxyamides with high atom economy .

Pharmaceutical Intermediates

Fluorinated isocyanides are pivotal in drug discovery. Derivatives of 1-fluoro-2-isocyano-4-methylbenzene have shown promise as:

  • Anticancer Agents: Cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 8.2 μM) via tubulin polymerization inhibition .

  • Antimicrobials: Activity against Staphylococcus aureus (MIC = 16 μg/mL) by disrupting cell wall biosynthesis.

Materials Science

Incorporating fluorine enhances the thermal stability of polymers. Copolymers derived from this isocyanide exhibit glass transition temperatures (TgT_g) up to 185°C, making them suitable for high-performance coatings .

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